molecular formula C30H31NO5 B11045717 methyl 4-(4-methoxybenzyl)-4',4'-dimethyl-2',6'-dioxo-3,4-dihydro-1H-spiro[benzo[f]quinoline-2,1'-cyclohexane]-3'-carboxylate

methyl 4-(4-methoxybenzyl)-4',4'-dimethyl-2',6'-dioxo-3,4-dihydro-1H-spiro[benzo[f]quinoline-2,1'-cyclohexane]-3'-carboxylate

Cat. No.: B11045717
M. Wt: 485.6 g/mol
InChI Key: DPSQSSKVOITUFQ-UHFFFAOYSA-N
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Description

Methyl 4-(4-methoxybenzyl)-4’,4’-dimethyl-2’,6’-dioxo-3,4-dihydro-1H-spiro[benzo[f]quinoline-2,1’-cyclohexane]-3’-carboxylate is a complex organic compound with a unique spiro structure This compound is characterized by its intricate molecular architecture, which includes a quinoline core fused with a cyclohexane ring and various functional groups such as methoxy, benzyl, and carboxylate

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing quinoline derivatives is through the Povarov reaction, which involves the cycloaddition of an arylamine, an aldehyde, and an alkene . The reaction conditions typically include the use of a Lewis acid catalyst, such as BF3·OEt2, and an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-methoxybenzyl)-4’,4’-dimethyl-2’,6’-dioxo-3,4-dihydro-1H-spiro[benzo[f]quinoline-2,1’-cyclohexane]-3’-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like KMnO4 or CrO3 for oxidation, reducing agents like NaBH4 or LiAlH4 for reduction, and halogenating agents like NBS for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-methoxybenzoic acid, while reduction of the quinoline core can produce 1,2,3,4-tetrahydroquinoline derivatives.

Scientific Research Applications

Methyl 4-(4-methoxybenzyl)-4’,4’-dimethyl-2’,6’-dioxo-3,4-dihydro-1H-spiro[benzo[f]quinoline-2,1’-cyclohexane]-3’-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 4-(4-methoxybenzyl)-4’,4’-dimethyl-2’,6’-dioxo-3,4-dihydro-1H-spiro[benzo[f]quinoline-2,1’-cyclohexane]-3’-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinoline core can intercalate with DNA, inhibiting the activity of topoisomerases and leading to cell cycle arrest and apoptosis. Additionally, the methoxy and benzyl groups can enhance its binding affinity to certain proteins, modulating their activity and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(4-methoxybenzyl)-4’,4’-dimethyl-2’,6’-dioxo-3,4-dihydro-1H-spiro[benzo[f]quinoline-2,1’-cyclohexane]-3’-carboxylate is unique due to its spiro structure, which imparts distinct steric and electronic properties. This uniqueness enhances its potential for specific interactions with biological targets and its versatility in synthetic applications.

Properties

Molecular Formula

C30H31NO5

Molecular Weight

485.6 g/mol

IUPAC Name

methyl 4-[(4-methoxyphenyl)methyl]-2',2'-dimethyl-4',6'-dioxospiro[1,3-dihydrobenzo[f]quinoline-2,5'-cyclohexane]-1'-carboxylate

InChI

InChI=1S/C30H31NO5/c1-29(2)16-25(32)30(27(33)26(29)28(34)36-4)15-23-22-8-6-5-7-20(22)11-14-24(23)31(18-30)17-19-9-12-21(35-3)13-10-19/h5-14,26H,15-18H2,1-4H3

InChI Key

DPSQSSKVOITUFQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)C2(CC3=C(C=CC4=CC=CC=C34)N(C2)CC5=CC=C(C=C5)OC)C(=O)C1C(=O)OC)C

Origin of Product

United States

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